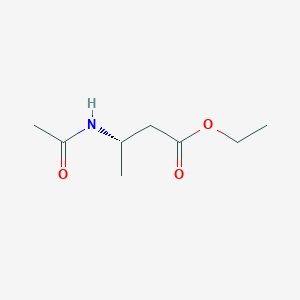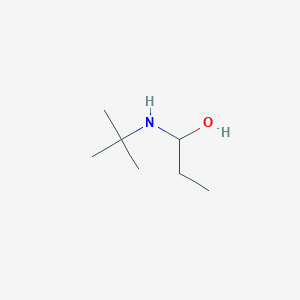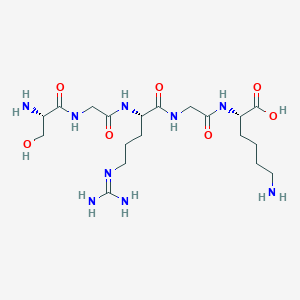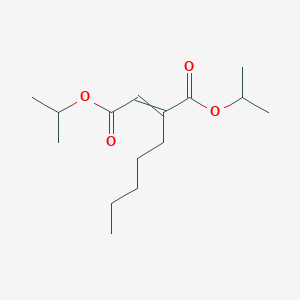
ethyl (3S)-3-acetamidobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(Acetylamino)butyric acid ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is characterized by its chiral center, making it optically active. The (S) configuration indicates that it is the left-handed enantiomer of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Acetylamino)butyric acid ethyl ester typically involves the esterification of (S)-3-(Acetylamino)butyric acid with ethanol in the presence of an acid catalyst. The reaction is as follows:
(S)-3-(Acetylamino)butyric acid+EthanolAcid Catalyst(S)-3-(Acetylamino)butyric acid ethyl ester+Water
Common acid catalysts used in this reaction include concentrated sulfuric acid or dry hydrogen chloride gas .
Industrial Production Methods
On an industrial scale, the production of (S)-3-(Acetylamino)butyric acid ethyl ester can be achieved through continuous esterification processes. These processes often involve the use of large reactors where the reactants are continuously fed, and the products are continuously removed. This method ensures a high yield and purity of the ester.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(Acetylamino)butyric acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (S)-3-(Acetylamino)butyric acid and ethanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: (S)-3-(Acetylamino)butyric acid and ethanol.
Reduction: (S)-3-(Acetylamino)butanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-3-(Acetylamino)butyric acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a prodrug that can be metabolized into active compounds.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-3-(Acetylamino)butyric acid ethyl ester involves its hydrolysis to (S)-3-(Acetylamino)butyric acid and ethanol. The (S)-3-(Acetylamino)butyric acid can then participate in various biochemical pathways, potentially interacting with specific enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the acetylamino group.
Methyl butyrate: Another ester with a similar carbon backbone but different functional groups.
Ethyl acetoacetate: An ester with a keto group, used in similar synthetic applications.
Uniqueness
(S)-3-(Acetylamino)butyric acid ethyl ester is unique due to its chiral center and the presence of the acetylamino group. These features confer specific chemical reactivity and biological activity that distinguish it from other esters .
Propriétés
Numéro CAS |
247201-00-9 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
ethyl (3S)-3-acetamidobutanoate |
InChI |
InChI=1S/C8H15NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1 |
Clé InChI |
JQGFASTXESCOHX-LURJTMIESA-N |
SMILES isomérique |
CCOC(=O)C[C@H](C)NC(=O)C |
SMILES canonique |
CCOC(=O)CC(C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide](/img/structure/B14241774.png)

![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)

![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)



![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)



![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
